

Application Notes and Protocols for Biotinylation using Biotin-C4-amide-C5-NH2

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Compound of Interest

Compound Name: Biotin-C4-amide-C5-NH2

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For Labeling Carboxyl Groups on Proteins and Other Molecules

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in life sciences research. The high-affinity interaction between biotin and streptavidin (or avidin) provides a versatile tool for detection, purification, and immobilization of proteins, nucleic acids, and other biomolecules. While the most common biotinylation methods target primary amines on proteins, situations arise where labeling other functional groups is necessary to preserve the biological activity of the target molecule.

This application note provides a detailed protocol for the biotinylation of carboxyl groups (-COOH) on proteins and other molecules using **Biotin-C4-amide-C5-NH2**. This specific biotinylation reagent possesses a terminal primary amine, making it ideal for conjugation to carboxyl groups present at the C-terminus of proteins and within the side chains of aspartic and glutamic acid residues. The conjugation is achieved through the use of a carbodiimide crosslinker, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to enhance coupling efficiency.



Principle of the Reaction

The labeling of carboxyl groups with an amine-containing biotin linker is a two-step process facilitated by EDC and NHS.

- Activation of the Carboxyl Group: EDC reacts with the carboxyl group on the target molecule to form a highly reactive O-acylisourea intermediate.
- Amide Bond Formation: This intermediate can then react with the primary amine of Biotin-C4-amide-C5-NH2 to form a stable amide bond, thus covalently attaching the biotin linker to the target molecule. The addition of NHS or Sulfo-NHS stabilizes the O-acylisourea intermediate by converting it to a more stable NHS ester, which then reacts efficiently with the amine group of the biotin linker.[1][2][3]

Materials and Reagents

- Target molecule (protein, peptide, etc.) with accessible carboxyl groups
- Biotin-C4-amide-C5-NH2
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
- Activation/Reaction Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0.[1]
 [4] (Avoid buffers containing primary amines or carboxylates).
- Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
- Purification system: Desalting column (e.g., Zeba™ Spin Desalting Column) or dialysis cassette.

Experimental Protocols

A. Preparation of Reagents

 Target Molecule Solution: Prepare the protein or other molecule to be labeled in the Activation/Reaction Buffer at a concentration of 1-10 mg/mL.



- Biotin-C4-amide-C5-NH2 Stock Solution: Prepare a 10-50 mM stock solution of Biotin-C4-amide-C5-NH2 in an appropriate solvent (e.g., DMSO or DMF).
- EDC Solution: Immediately before use, prepare a 10 mg/mL (~52 mM) solution of EDC in ultrapure water or Activation/Reaction Buffer. EDC is moisture-sensitive and hydrolyzes quickly in aqueous solutions, so it should be used without delay.[3]
- NHS/Sulfo-NHS Solution: Immediately before use, prepare a 20 mg/mL (~174 mM for NHS,
 ~92 mM for Sulfo-NHS) solution in ultrapure water or Activation/Reaction Buffer.

B. Biotinylation Reaction (Two-Step Protocol)

This two-step protocol is generally recommended as it can improve the specificity of the reaction and reduce unwanted protein-protein crosslinking.[2][3]

- · Activation of Target Molecule:
 - To your target molecule solution, add the freshly prepared EDC and NHS/Sulfo-NHS solutions. The final concentrations should be in molar excess relative to the target molecule (see Table 1 for recommendations).
 - Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
- Removal of Excess EDC (Optional but Recommended):
 - To quench the EDC and prevent it from reacting with the amine of the biotin linker, you can add 2-mercaptoethanol to a final concentration of 20 mM and incubate for 10 minutes.[1]
 [2]
 - Alternatively, the activated protein can be purified from excess EDC and NHS using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.2-7.5).
- Conjugation with Biotin-C4-amide-C5-NH2:
 - Add the Biotin-C4-amide-C5-NH2 stock solution to the activated target molecule solution.
 The molar ratio of the biotin linker to the target molecule should be optimized for your specific application (see Table 1).



- Incubate the reaction for 2 hours at room temperature, or overnight at 4°C, with gentle mixing.
- Quenching the Reaction:
 - Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.
 - Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS-esters.
- · Purification of the Biotinylated Molecule:
 - Remove excess, non-reacted biotin linker and reaction byproducts by dialysis or using a desalting column.

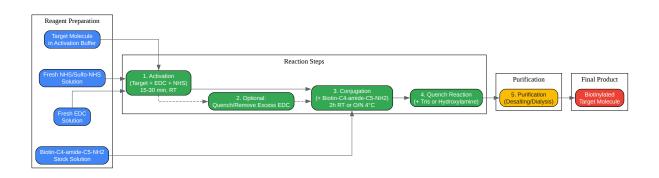
Quantitative Data Summary

The optimal molar excess of each reagent can vary depending on the target molecule and the desired degree of labeling. The following table provides a general starting point for optimization.

Reagent	Recommended Molar Excess (relative to Target Molecule)	Notes
EDC	10 - 100 fold	Higher excess may be needed for dilute protein solutions. Optimization is crucial to avoid protein polymerization.[5]
NHS or Sulfo-NHS	2 - 5 fold (relative to EDC)	Helps to stabilize the reactive intermediate, leading to higher coupling efficiency.[2]
Biotin-C4-amide-C5-NH2	20 - 200 fold	A large molar excess of the amine-containing biotin linker is necessary to outcompete any primary amines on the target molecule, thus minimizing self-conjugation.[5]



Mandatory Visualizations Experimental Workflow for Biotinylation of Carboxyl Groups

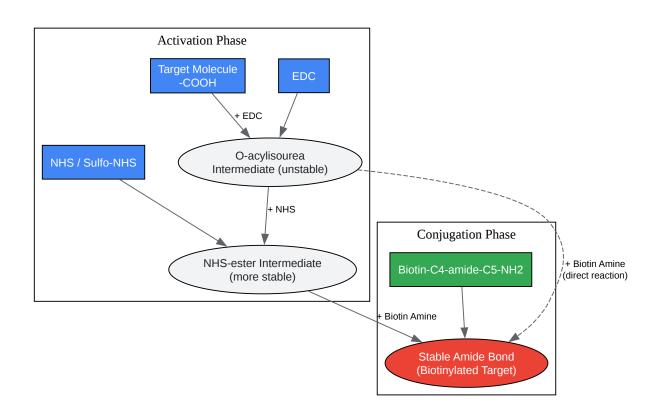


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Caption: Workflow for labeling carboxyl groups with **Biotin-C4-amide-C5-NH2** using EDC/NHS chemistry.

Signaling Pathway of EDC/NHS Mediated Biotinylation





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Caption: Reaction mechanism of EDC/NHS mediated biotinylation of carboxyl groups.

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